6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide
Overview
Description
6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6th position of the imidazo[1,2-a]pyridine ring and a carbohydrazide group at the 3rd position. It is known for its biological activities, including anticonvulsant properties .
Mechanism of Action
Target of Action
6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide is a derivative of imidazo[1,2-a]pyridines, which are known to be central nervous system (CNS) agents . They act as potential sedatives, anticonvulsants, anxiolytics, and hypnotics . The primary targets of this compound are likely to be the receptors or enzymes involved in these CNS activities.
Mode of Action
It is known that imidazo[1,2-a]pyridines interact with their targets in the cns to exert their effects . They may modulate the activity of these targets, leading to changes in neuronal excitability and neurotransmission .
Biochemical Pathways
Given its potential anticonvulsant activity, it may influence pathways related to neuronal excitability and synaptic transmission
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its potential sedative, anticonvulsant, anxiolytic, and hypnotic effects . These effects could involve changes in neuronal excitability, neurotransmission, and CNS function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be used only outdoors or in a well-ventilated area . It is also recommended to avoid breathing dust/fumes and to wear protective gloves, clothing, and eye/face protection when handling the compound .
Preparation Methods
Chemical Reactions Analysis
6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The bromine atom at the 6th position can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 6th position .
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide can be compared with other similar compounds such as:
6-Bromoimidazo[1,2-a]pyridine-3-carboxamide: This compound has a carboxamide group instead of a carbohydrazide group, which may result in different biological activities.
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: This compound has the carbohydrazide group at the 2nd position, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, particularly against Mycobacterium tuberculosis (Mtb), as well as its antiproliferative effects on various cancer cell lines.
- Chemical Formula : C₈H₇BrN₄O
- Molecular Weight : 255.071 g/mol
- Storage Temperature : Ambient
Antibacterial Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including this compound, in combating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Minimum Inhibitory Concentrations (MIC)
The compound has shown significant antibacterial activity with MIC values indicating potent efficacy against various strains of Mtb:
- Against replicating Mtb : MIC values ≤ 1 μM were observed for several derivatives.
- Against MDR and XDR strains : Some compounds exhibited MIC values as low as 0.006 μM, surpassing the activity of clinical candidates like PA-824 by nearly tenfold .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the imidazo[1,2-a]pyridine ring significantly influence biological activity:
- The introduction of bromine at the 6-position resulted in decreased activity compared to compounds with chlorine substitutions.
- Compounds with various substituents at C2 and C6 positions were evaluated, leading to the identification of highly potent analogs with improved pharmacokinetic properties .
Antiproliferative Activity
In addition to its antibacterial effects, this compound has demonstrated antiproliferative activity against various cancer cell lines.
Cell Lines Tested
The compound's efficacy was evaluated against several cancer cell lines including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- PC-3 (prostate cancer)
Cytotoxicity and IC50 Values
The cytotoxicity of the compound was assessed using the PrestoBlue® assay to determine IC50 values:
- Compounds derived from imidazo[1,2-a]pyridine exhibited IC50 values ranging from 0.0046 mM to over 9 mM depending on the specific structural modifications.
- Notably, compounds with hydroxyl (-OH) groups showed enhanced antiproliferative activity across multiple cell lines .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-3-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-5-1-2-7-11-3-6(8(14)12-10)13(7)4-5/h1-4H,10H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNAMJNGXIDVSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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